2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Epigenetics Sirtuin Inhibition Cancer Therapeutics

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide (CAS 332162-19-3) is a thioacetamide derivative featuring a 4,6-dimethylpyrimidine core linked via a thioether bridge to a 4-methyl-3-nitrophenylacetamide moiety. This compound belongs to a therapeutically significant class of small-molecule sirtuin 2 (SIRT2) inhibitors, which are under active investigation for oncology and neurodegenerative disease applications.

Molecular Formula C15H16N4O3S
Molecular Weight 332.4 g/mol
Cat. No. B5687293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
Molecular FormulaC15H16N4O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
InChIInChI=1S/C15H16N4O3S/c1-9-4-5-12(7-13(9)19(21)22)18-14(20)8-23-15-16-10(2)6-11(3)17-15/h4-7H,8H2,1-3H3,(H,18,20)
InChIKeyVVOFVUHLXYYLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide: A Key Intermediate in Selective SIRT2 Inhibitor Development


2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide (CAS 332162-19-3) is a thioacetamide derivative featuring a 4,6-dimethylpyrimidine core linked via a thioether bridge to a 4-methyl-3-nitrophenylacetamide moiety [1]. This compound belongs to a therapeutically significant class of small-molecule sirtuin 2 (SIRT2) inhibitors, which are under active investigation for oncology and neurodegenerative disease applications [2]. Its structural architecture directly mirrors the 'SirReal' chemotype, establishing it as a non-commercial probe for exploring structure-activity relationships (SAR) around the SIRT2 active site.

Substitution Risks with 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide Analogs


Substituting this compound with structurally similar analogs like SirReal2 (CAS 709002-46-0) or non-nitrated phenylacetamide derivatives is not scientifically valid, as minor modifications to the N-phenyl ring profoundly impact SIRT2 inhibitory potency and selectivity [1]. The 3-nitro and 4-methyl substituents on the phenyl ring are not inert spectators; they dictate electronic complementarity with the enzyme's hydrophobic pocket and can drastically alter metabolic stability [2]. Generic replacement with an unsubstituted phenyl or o-tolyl analog will invalidate comparative biological data, procurement for SAR programs therefore requires strict adherence to this specific substitution pattern.

Head-to-Head Comparative Data for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide


SIRT2 Inhibitory Potency Profiled Against the Lead Compound 28e

In the foundational SAR study by Yang et al. (2017), the structural analog compound 28e, which lacks the 3-nitro group on the phenyl ring, was identified as the most potent inhibitor in the series with an IC50 of 42 nM against human SIRT2 [1]. The target compound, incorporating the electron-withdrawing 3-nitro substituent, is anticipated to exhibit differential potency due to altered hydrogen-bonding capacity within the SIRT2 active site. Direct comparative data from the same assay system is required to quantify the exact shift in IC50 relative to 28e [1].

Epigenetics Sirtuin Inhibition Cancer Therapeutics

Selectivity Window Over SIRT1 and SIRT3 Compared to SirReal2

The closely related probe SirReal2 (2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide) demonstrates >1,000-fold selectivity for SIRT2 (IC50 = 140 nM) over SIRT1 and SIRT3-6 [1]. The target compound features a simplified 4-methyl-3-nitrophenyl warhead, which is predicted to modulate the selectivity fingerprint due to reduced steric bulk compared to the naphthyl-thiazole moiety. Assessing the selectivity index (IC50_SIRT1 / IC50_SIRT2) for this compound relative to the >1,000-fold benchmark of SirReal2 is critical for applications requiring minimized off-target sirtuin engagement [1][2].

Isoform Selectivity Sirtuin Panel Chemical Probe Development

Physicochemical Drug-Likeness Versus o-Tolyl and Unsubstituted Analogs

The target compound has a molecular weight of 332.38 g/mol, logP of approximately 4.3, and a polar surface area (PSA) of ~93 Ų [1]. Introducing the nitro group increases the PSA and lowers the logP relative to the non-nitrated o-tolyl analog (MW 287.38 g/mol, C15H17N3OS), which is expected to improve aqueous solubility while maintaining permeability within Lipinski's Rule of Five space [1]. The unsubstituted phenylacetamide analog (C14H15N3OS) lacks these polarity-enhancing features and is consequently less optimal for oral bioavailability consideration [2].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Cellular Target Engagement Advantage Based on Nitro Group Prodrug Potential

The 3-nitrophenyl group is a well-established substrate for intracellular nitroreductases, enabling bioreductive activation in hypoxic tumor microenvironments [1]. This offers a potential dual mechanism of action not available to the lead compound 28e or SirReal2, which lack the nitro group. While the lead inhibitors primarily rely on passive diffusion and target binding, the target compound could exhibit enhanced cellular potency under hypoxia due to enzymatic conversion, potentially leading to lower IC50 values in cell-based viability assays such as those conducted on MCF-7 breast cancer cells [2].

Bioreductive Activation Cellular Assay Hypoxic Tumor Targeting

Structural Conformation: Dihedral Angle Comparison to Unsubstituted Analog

The crystal structure of the unsubstituted phenyl analog 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide (C14H15N3OS) reveals a near-perpendicular geometry between the phenyl and dimethylpyrimidine rings with a dihedral angle of 88.1° [1]. The target compound's 4-methyl-3-nitro substitution imposes greater steric hindrance and electronic repulsion, which is predicted to alter this dihedral angle and consequently the spatial orientation of critical hydrogen-bonding interactions with the SIRT2 active site. This conformational divergence can directly influence binding affinity and kinetics [1][2].

X-ray Crystallography Structural Biology Conformational Analysis

Empirical Application Scenarios for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide


SIRT2 Inhibitor SAR Probe for Cancer Epigenetics Programs

Use as a chemical probe to establish the structure-activity relationship contribution of a 3-nitro-4-methylphenyl group to SIRT2 inhibition potency. The compound's IC50 shift relative to the 42 nM benchmark of compound 28e (which lacks this specific substitution) [1] will directly map the pharmacophoric contribution of the nitro group, guiding the design of next-generation inhibitors with balanced potency and pharmacokinetic properties.

Hypoxia-Selective Cytotoxin Evaluation in Oncology

Leverage the 3-nitrophenyl motif's known susceptibility to bioreductive activation in hypoxic tumor microenvironments [1]. This specific compound can be tested in MCF-7 breast cancer cell viability assays under normoxic versus hypoxic conditions to quantify the therapeutic window gained through hypoxia-selective activation, a feature absent in the non-nitrated comparator SirReal2.

Sirtuin Selectivity Panel Screening for Isoform Profiling

Assess the compound's selectivity across the sirtuin family (SIRT1-7) to determine if the 4-methyl-3-nitrophenyl moiety improves the selectivity index beyond the >1,000-fold window observed with SirReal2 [1]. High selectivity is critical for reducing off-target effects in long-term mechanistic studies of protein deacetylation.

Co-Crystallography Studies to Resolve Induced Conformational Changes

Employ this compound for co-crystallization trials with human SIRT2 to resolve how the 3-nitro and 4-methyl groups reorient the dihedral angle between the phenyl and pyrimidine rings relative to the 88.1° observed in the unsubstituted analog [1]. Structural data will elucidate the molecular basis of potency and selectivity, facilitating structure-based drug design.

Quote Request

Request a Quote for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.